REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH:7]([CH2:13]CC(O)=O)[CH2:6]2.C(C1C(=O)C(Cl)=C(Cl)[C:22](=[O:23])[C:21]=1C#N)#N.CC([O:36]C)(C)C>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([C:13]([O:23][CH2:22][CH3:21])=[O:36])=[CH:6]2
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Name
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6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline
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Quantity
|
17.6 g
|
Type
|
reactant
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Smiles
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COC=1C=C2CC(CNC2=CC1)CCC(=O)O
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Name
|
|
Quantity
|
330 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
42.2 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
|
600 mL
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Type
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reactant
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Smiles
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CC(C)(C)OC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed twice with 1N NaOH and twice with water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
COC=1C=C2C=C(C=NC2=CC1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |